N,N'-Bis(salicylidene)-p-phenylenediamine
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Overview
Description
N,N’-Bis(salicylidene)-p-phenylenediamine is a Schiff base compound formed by the condensation of salicylaldehyde with p-phenylenediamine. This compound is known for its ability to act as a chelating agent, forming stable complexes with various metal ions. It has garnered significant attention due to its versatile applications in fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Bis(salicylidene)-p-phenylenediamine can be synthesized through a condensation reaction between salicylaldehyde and p-phenylenediamine. The reaction typically occurs in an ethanol solution, where the two reactants are mixed and heated under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of N,N’-Bis(salicylidene)-p-phenylenediamine follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(salicylidene)-p-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Ethers and esters.
Scientific Research Applications
N,N’-Bis(salicylidene)-p-phenylenediamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-Bis(salicylidene)-p-phenylenediamine, particularly in its metal complexes, involves several pathways:
Generation of Reactive Oxygen Species (ROS): The metal complexes can catalyze the production of ROS, leading to oxidative stress and cell death in cancer cells.
DNA Binding: The compound can intercalate into DNA, disrupting its function and leading to apoptosis.
Apoptosis Induction: The combined effects of ROS generation and DNA binding trigger programmed cell death in cancer cells.
Comparison with Similar Compounds
N,N’-Bis(salicylidene)-p-phenylenediamine is often compared with other Schiff base compounds, such as:
N,N’-Bis(salicylidene)ethylenediamine: Similar in structure but with an ethylene bridge instead of a phenylene bridge.
N,N’-Bis(salicylidene)-1,2-phenylenediamine: Another Schiff base with a slightly different structure, used in coordination chemistry and as a ligand for metal complexes.
The uniqueness of N,N’-Bis(salicylidene)-p-phenylenediamine lies in its ability to form highly stable metal complexes and its promising anticancer properties, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
5344-68-3 |
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Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[[4-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H16N2O2/c23-19-7-3-1-5-15(19)13-21-17-9-11-18(12-10-17)22-14-16-6-2-4-8-20(16)24/h1-14,23-24H |
InChI Key |
CJTQTLHLELHKEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)N=CC3=CC=CC=C3O)O |
Origin of Product |
United States |
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